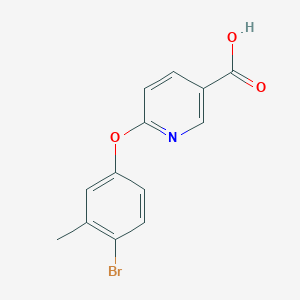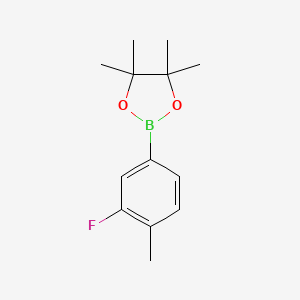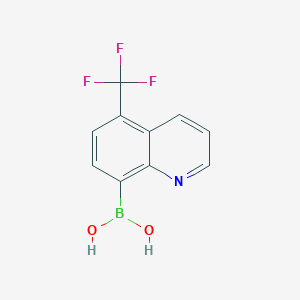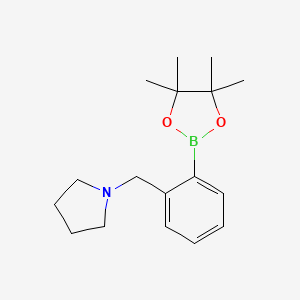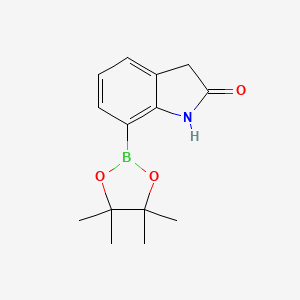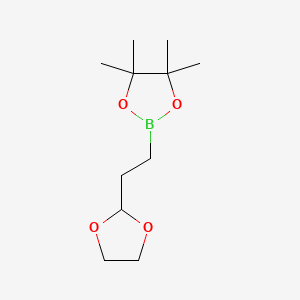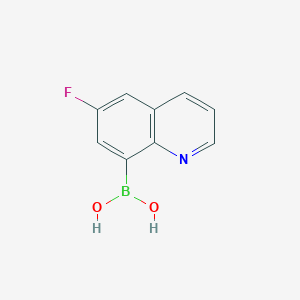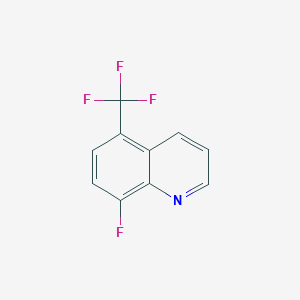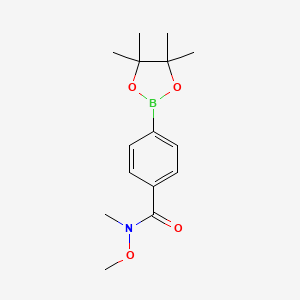
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Übersicht
Beschreibung
“2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound used as an important intermediate in the synthesis of dyes, drugs, and pigments . It is also used as a chiral derivatizing agent in the determination of the enantiomeric excess of alcohols and amines .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a sulfonyl chloride group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the trifluoromethyl group and the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride has been utilized in the synthesis of novel materials with unique properties. For instance, it was used in the creation of new diamines containing pyridine and trifluoromethylphenyl groups, which were further applied in preparing fluorinated polyamides containing pyridine and sulfone moieties. These polymers showcased excellent properties such as high thermal stability, transparency, flexibility, and strength, along with low dielectric constants and moisture absorption, making them potentially useful for various industrial applications (Liu et al., 2013).
Catalysis in Organic Reactions
This compound also finds applications in the realm of catalysis. Notably, it was involved in the synthesis and characterization of new ionic liquids like 1-sulfopyridinium chloride, which demonstrated efficiency as catalysts in organic reactions such as the tandem Knoevenagel–Michael reaction. This highlights the compound's role in facilitating chemical transformations, making it valuable in synthetic chemistry (Moosavi‐Zare et al., 2013).
Medicinal Chemistry and Drug Synthesis
While your request excludes drug use and dosage information, it's worth noting that this compound is integral in medicinal chemistry for synthesizing compounds with potential therapeutic applications. For instance, it's been used in the creation of novel heterocyclic compounds, which are essential structures in various pharmaceuticals. These compounds often exhibit significant biological activities, indicating the importance of this chemical in drug discovery and development (Redda et al., 2011; Redda & Gangapuram, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the determination of enantiomeric excess. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to derivatize alcohols and amines, which then interact with chiral enzymes to produce enantiomerically enriched products. The nature of these interactions involves the formation of covalent bonds between the sulfonyl chloride group and the hydroxyl or amino groups of the target molecules .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to exhibit antiproliferative activity against certain cancer cell lines, such as triple-negative breast cancer cells . This effect is likely due to its ability to interfere with key signaling pathways that regulate cell growth and division.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in cell proliferation, thereby reducing the growth of cancer cells. Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be moisture-sensitive and should be stored in a cool, dry place to maintain its stability . Over time, degradation of the compound may occur, leading to a decrease in its effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effective antiproliferative activity. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. Threshold effects have been noted, where a certain dosage level is required to achieve significant antiproliferative effects without causing excessive toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that contribute to its antiproliferative effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can influence its accumulation in target tissues, such as cancerous tissues, where it exerts its antiproliferative effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the cytoplasm, where it inhibits enzymes involved in cell proliferation .
Eigenschaften
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-5(15(8,13)14)2-3-6(12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCNLCKWRCXBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1393447.png)
